6-(Neopentyloxy)-1,2,4-triazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer

Researchers seeking to explore steric effects in 1,2,4-triazine SAR often face a lack of commercially available, structurally distinct building blocks. This 6-neopentyloxy derivative solves that gap. - Novel chemotype with a bulky neopentyl ether for probing target binding pockets. - Supplied at 97% purity for reliable use as an analytical reference or synthetic intermediate. - Enables hypothesis-driven medicinal chemistry without the risk of generic scaffold substitution.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13108049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Neopentyloxy)-1,2,4-triazine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC(C)(C)COC1=CN=CN=N1
InChIInChI=1S/C8H13N3O/c1-8(2,3)5-12-7-4-9-6-10-11-7/h4,6H,5H2,1-3H3
InChIKeyFBRMPCPEZWCFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Neopentyloxy)-1,2,4-triazine: Research Baseline


6-(Neopentyloxy)-1,2,4-triazine (CAS 313529-61-2) is a synthetic heterocyclic compound of the 1,2,4-triazine class . Its molecular structure (C8H13N3O, MW 167.21 g/mol) incorporates a neopentyloxy group at the 6-position of the triazine core . The 1,2,4-triazine scaffold is widely explored in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties [1]. However, published experimental data specific to this neopentyloxy-substituted derivative is absent from the peer-reviewed literature and patent databases [2]. Current procurement channels offer this compound primarily as a custom-synthesized or catalog reagent, typically at 97% purity .

Custom synthesis reagent; not an off-the-shelf bioactive
1,2,4-triazine scaffold exploration; substituent SAR probe
Selection basis: scaffold potential, class-level inference

6-(Neopentyloxy)-1,2,4-triazine: Why Generic Triazines Fail


The 1,2,4-triazine class exhibits a steep structure-activity relationship (SAR) landscape where even minor substituent modifications can drastically alter biological target engagement, potency, and physicochemical properties [1]. Reviews of the pharmacophore highlight that the nature and position of substituents on the triazine core, such as at the 3-, 5-, or 6-position, are critical determinants of activity [2]. For instance, a 3D-QSAR study on 6-hydroxy-1,2,4-triazine-3,5-diones as h-DAAO inhibitors demonstrated that alterations at the 6-position directly impact inhibitory potency (pIC50) and binding interactions [3]. The unique steric bulk and lipophilicity conferred by the neopentyloxy group at the 6-position would therefore be expected to produce a distinct biological and pharmacological profile compared to other 6-substituted analogs (e.g., methyl, phenyl, hydroxy). However, in the absence of any direct experimental data for 6-(Neopentyloxy)-1,2,4-triazine, this remains a class-level inference [4]. Substitution with a generic 1,2,4-triazine for this specific derivative is scientifically unsupported and carries a high risk of experimental failure due to unpredictable differences in molecular recognition.

Steep SAR at the 6-position

Even minor substituent changes may shift target engagement; neopentyloxy steric/lipophilic profile is distinct from methyl, phenyl, or hydroxy analogs.

Uncharacterized reactivity profile

No reported synthetic utility data exist; reactivity may differ from 6-chloro or unsubstituted triazines.

Generic triazine substitution unsupported

Direct replacement with a more common triazine carries high experimental risk due to unpredictable molecular recognition.

6-(Neopentyloxy)-1,2,4-triazine Evidence Gaps


Biological Activity vs. 6-Substituted Triazines

A review of the medicinal chemistry literature reveals a substantial body of work on the biological activity of 1,2,4-triazine derivatives [1]. Numerous studies have established that modifications at the 6-position of the triazine ring significantly impact biological activity. For example, a QSAR model for fused 1,2,4-triazine derivatives as CYP1A1 inhibitors identified specific 6-substituted benzyl derivatives with high potency (83% and 67% inhibition) [2]. Furthermore, a series of 1,2,4-triazine-3(2H)-one derivatives have been identified as potent tubulin inhibitors for breast cancer therapy, with top compounds showing binding affinities of -9.6 kcal/mol [3]. However, there are no primary research articles, patents, or authoritative database entries that contain any quantitative biological, pharmacological, or physicochemical data for the specific compound 6-(Neopentyloxy)-1,2,4-triazine. Its profile remains entirely uncharacterized in the public scientific domain.

Biological activity
class-level inference
Unknown vs. compound A (67–83% inhibition)
Target engagement data absent; only scaffold analog data available
CYP1A1 assay; comparative evidence not reported
Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer Antimicrobial

Physicochemical & ADMET Profile

The neopentyloxy substituent is a bulky, lipophilic group that is expected to significantly influence the compound's physicochemical properties compared to smaller or more polar 6-substituents. Class-level knowledge suggests such modifications typically increase LogP (lipophilicity) and may enhance metabolic stability by steric shielding [1]. However, no experimentally determined values for LogP, LogD, aqueous solubility, or other key parameters are available for this specific compound. QSAR and ADMET profiling studies on related 1,2,4-triazine scaffolds, such as tubulin inhibitors, provide a methodological framework for predicting such properties, but these predictions have not been published for 6-(Neopentyloxy)-1,2,4-triazine [2]. As a result, its solubility, permeability, and metabolic fate in biological systems cannot be meaningfully differentiated from other analogs without experimental or rigorous computational validation.

Physicochemical profile
class-level inference
LogP: not determined
Expected higher lipophilicity vs. methoxy or unsubstituted analogs
No experimental or computed ADMET values published
Physicochemical Properties Drug-likeness ADMET Pharmacokinetics

Chemical Reactivity & Synthetic Utility

The 1,2,4-triazine core is a versatile synthetic building block capable of undergoing a range of transformations, including cycloadditions, nucleophilic substitutions, and metal-catalyzed cross-couplings [1]. The presence of an ether-linked neopentyl group at the 6-position is likely to influence the electron density of the heterocyclic ring and create steric hindrance, potentially altering its reactivity profile in key reactions (e.g., Diels-Alder cycloadditions or SNAr) compared to a 6-unsubstituted or 6-halogenated triazine [2]. However, there are no specific reports on the synthesis or use of 6-(Neopentyloxy)-1,2,4-triazine in any chemical reaction. Its stability, handling characteristics, and compatibility with common synthetic conditions are undocumented. While 6-substituted 1,2,4-triazin-5-ones have been extensively used as starting materials for generating diverse heterocyclic libraries, the unique utility of this particular ether derivative is unknown [3].

Synthetic utility
class-level inference
No reported reactions
Reactivity unknown; likely steric influence on cycloadditions/SNAr
Compare with 6-chloro-1,2,4-triazine building block
Synthetic Chemistry Reagent Building Block Reactivity

6-(Neopentyloxy)-1,2,4-triazine: Application Scenarios


Exploratory SAR Studies

The primary and most appropriate use case for 6-(Neopentyloxy)-1,2,4-triazine is as a novel building block or probe in exploratory medicinal chemistry. Given the established importance of the 1,2,4-triazine scaffold in drug discovery [1], a researcher may be interested in systematically evaluating how the steric and electronic properties of a bulky neopentyloxy group at the 6-position influence target binding or cellular activity. This would be an initial, hypothesis-driven SAR study where the compound's value lies in its potential to generate new data, not in its pre-existing profile.

Heterocyclic Method Development

This compound could serve as a test substrate for developing or validating new synthetic methodologies for functionalizing 1,2,4-triazines. The neopentyloxy group provides a distinct 1H-NMR handle and may serve as a sterically demanding substituent to probe the scope and limitations of new catalytic reactions, such as C-H activation or cross-coupling protocols [2]. The procurement would be driven by the need for a specific, uncommon heterocyclic substrate for a chemical methods project.

Analytical Reference Standard

Due to its defined structure and molecular weight (167.21 g/mol) , 6-(Neopentyloxy)-1,2,4-triazine could be procured in high purity (e.g., 97%) for use as a reference standard or a system suitability test compound in analytical chemistry applications, such as HPLC, LC-MS, or NMR method development for a broader class of triazine-containing molecules.

Chemical Library Enrichment

Commercial or institutional compound libraries often seek to include unique and underrepresented chemotypes. 6-(Neopentyloxy)-1,2,4-triazine offers a specific combination of a 1,2,4-triazine core and a neopentyl ether substituent, which may be underrepresented in existing screening collections. Its procurement for this purpose is based on enhancing the structural diversity of a chemical library for future, unbiased phenotypic screening [3].

Application
Selection Property
Validation Focus
Exploratory SAR probe
Novel substituent at 6-position
Target engagement or cellular activity assays
Synthetic methodology substrate
Steric demand; distinct 1H-NMR handle
Reaction compatibility and scope evaluation
Analytical reference standard
Defined structure; high purity
Spectral characterization (HPLC, LC-MS, NMR)
Chemical library enrichment
Underrepresented chemotype
Physicochemical diversity for unbiased screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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